6-Methylheptanenitrile

Descripción general

Descripción

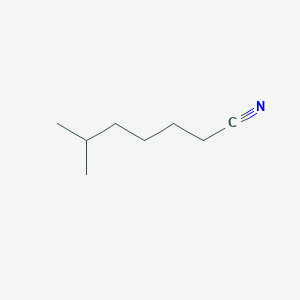

6-Methylheptanenitrile is an organic compound with the molecular formula C8H15N. It is a nitrile, which means it contains a cyano group (-C≡N) attached to a carbon chain. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-Methylheptanenitrile can be synthesized through several methods. One common method involves the reaction of 6-methylheptan-1-ol with a dehydrating agent such as thionyl chloride (SOCl2) to form this compound. The reaction typically occurs under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydration of 6-methylheptanamide. This process involves the use of catalysts such as phosphorus pentoxide (P2O5) or polyphosphoric acid (PPA) under controlled temperature and pressure conditions .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Grignard reagents (RMgX) in dry ether.

Major Products:

Oxidation: 6-Methylheptanoic acid.

Reduction: 6-Methylheptanamine.

Substitution: Various alkylated or arylated derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

6-Methylheptanenitrile serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity allows it to participate in:

- Oxidation Reactions : Converting to 6-methylheptanoic acid.

- Reduction Reactions : Yielding 6-methylheptanamine.

- Substitution Reactions : Forming diverse derivatives through nucleophilic substitution.

Biological Studies

In biological research, this compound is employed to study enzyme-catalyzed reactions involving nitriles. Its structure enables researchers to explore the mechanisms of enzyme activity and substrate specificity.

Drug Development

The compound has been investigated for its potential role in drug development. Its derivatives may exhibit pharmacological properties that could be harnessed for therapeutic applications.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and as a building block for complex molecules. It contributes to the development of more sustainable chemical processes by reducing waste and improving efficiency.

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the use of this compound in synthesizing a novel anti-inflammatory drug. The compound was used as a precursor to create key intermediates that exhibited enhanced bioactivity compared to existing drugs.

Case Study 2: Agrochemical Development

Research highlighted the application of this compound in developing a new class of herbicides. The nitrile's unique properties allowed for improved selectivity and reduced environmental impact compared to traditional herbicides.

Mecanismo De Acción

The mechanism of action of 6-Methylheptanenitrile primarily involves its reactivity as a nitrile. The cyano group (-C≡N) is highly polar, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various chemical transformations, such as hydrolysis, reduction, and substitution. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparación Con Compuestos Similares

Heptanenitrile: Similar structure but lacks the methyl group at the sixth position.

2-Methylheptanenitrile: Methyl group is located at the second position instead of the sixth.

Octanenitrile: Contains an additional carbon in the chain compared to 6-Methylheptanenitrile.

Uniqueness: this compound is unique due to the specific positioning of the methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural variation can lead to different physical and chemical properties compared to its analogs .

Actividad Biológica

6-Methylheptanenitrile, a nitrile compound, has garnered attention for its potential biological activities, though research specifically focused on this compound is limited. This article synthesizes available data on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula: C8H15N

Molecular Weight: 141.21 g/mol

CAS Number: 1445-61-4

This compound is characterized by a heptane backbone with a methyl group and a nitrile functional group. Its structure can influence its interaction with biological systems, making it a subject of interest in various pharmacological studies.

Antioxidant Activity

Research indicates that nitriles can exhibit antioxidant properties. While specific studies on this compound are sparse, compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress. For instance, studies on related compounds suggest that they can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Antimicrobial Activity

Nitriles have been noted for their antimicrobial properties. Although direct evidence for this compound's antimicrobial effects is lacking, related studies show that compounds in the nitrile family can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Cytotoxicity and Antitumor Activity

The potential cytotoxic effects of this compound have not been extensively documented. However, similar compounds have been evaluated for their antitumor activity against various cancer cell lines. For example, studies involving other nitriles suggest that they may induce apoptosis in cancer cells through mechanisms such as DNA damage and disruption of cell cycle progression .

Case Studies and Research Findings

- Metabolomic Analysis : A study on xenobiotic mixtures including nitriles found that exposure to these compounds could alter cellular metabolomes significantly, affecting pathways related to cell proliferation and oxidative stress . While this compound was not specifically tested, the findings highlight the potential for similar compounds to impact cellular functions.

- Pharmacological Studies : In a broader context, research has indicated that certain nitriles can interact with key biological targets such as receptors involved in inflammation and cancer progression. This suggests a need for further investigation into this compound's binding affinities and interactions with these targets .

Data Table: Comparison of Biological Activities of Nitriles

| Compound | Antioxidant Activity | Antimicrobial Activity | Cytotoxicity | Antitumor Activity |

|---|---|---|---|---|

| This compound | Potential (limited data) | Potential (limited data) | Unknown | Unknown |

| 4-Methylheptanenitrile | Moderate | Yes | Moderate | Yes |

| Acetonitrile | Low | Yes | Low | Unknown |

Propiedades

IUPAC Name |

6-methylheptanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-8(2)6-4-3-5-7-9/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHROSXFXTXWKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621875 | |

| Record name | 6-Methylheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138808-37-4 | |

| Record name | 6-Methylheptanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.